3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde
CAS No.:
Cat. No.: VC17711052
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 3-(furan-2-yl)-1-methylpyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H9NO2/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3 |
| Standard InChI Key | MMBZCYKVQHMLQB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=C1C=O)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde features a pyrrole ring substituted at the 1-position with a methyl group and at the 3-position with a furan-2-yl moiety. The aldehyde group at the 2-position introduces electrophilic reactivity, enabling participation in nucleophilic addition and cycloaddition reactions. The compound’s planar structure facilitates π-π stacking interactions, which are critical for its biological activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| CAS Number | 1501572-28-6 |
| Hybridization | sp² (furan and pyrrole rings) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming its structure. Key spectral features include:
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¹H NMR: A singlet at δ 9.8 ppm (aldehyde proton), doublets between δ 6.2–7.5 ppm (furan and pyrrole aromatic protons), and a singlet at δ 3.7 ppm (N-methyl group).
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IR: A strong absorption band at ~1,710 cm⁻¹ (C=O stretch of the aldehyde).
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 9.8 (s, 1H) | Aldehyde proton |
| δ 7.4–6.2 (m, 4H) | Furan and pyrrole protons | |
| δ 3.7 (s, 3H) | N-methyl group | |
| IR | 1,710 cm⁻¹ | C=O stretch |
Synthesis and Optimization
Proline-Catalyzed Mannich Reaction
A primary synthesis route involves a proline-catalyzed Mannich reaction followed by cyclization. This method operates under mild conditions (room temperature, aqueous solvent) and achieves yields of 65–78%. The reaction proceeds via iminium intermediate formation, with proline acting as an organocatalyst to enforce stereoselectivity.
Table 3: Comparative Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Proline-catalyzed | RT, H₂O, 24 h | 65–78% | Mild, stereoselective |
| One-pot hydrogenation* | H₂ (0.01 MPa), Pd/C, 47°C, 9 h | 87%* | Scalable, minimal waste |
*Data extrapolated from analogous syntheses .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). Its mechanism involves disrupting cell membrane integrity and inhibiting enzyme systems critical for microbial survival.
Chemical Reactivity and Derivative Synthesis
Nucleophilic Additions
The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols to form Schiff bases, hydrazones, and acetals, respectively. These derivatives are precursors for bioactive molecules, including antifungal agents.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), yielding bicyclic adducts with enhanced solubility and pharmacokinetic profiles.
Industrial and Pharmaceutical Applications
Drug Discovery
The compound serves as a lead structure for developing kinase inhibitors and antimicrobial agents. Its furan-pyrrole core is a privileged scaffold in FDA-approved drugs, underscoring its therapeutic relevance.
Material Science
Conjugated polymers incorporating this monomer exhibit tunable optoelectronic properties, making them candidates for organic semiconductors.
Future Perspectives
Future research should prioritize:
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Synthetic Optimization: Developing solvent-free or catalytic asymmetric methods.
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Mechanistic Studies: Elucidating structure-activity relationships via molecular docking.
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Toxicological Profiling: Assessing in vivo safety to advance preclinical development.
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